molecular formula C16H24N2O6S B7878321 1-{[4-(ethoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid

1-{[4-(ethoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid

Cat. No.: B7878321
M. Wt: 372.4 g/mol
InChI Key: ATAAPMAJAGAYOU-UHFFFAOYSA-N
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Description

1-{[4-(ethoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid is an intriguing compound, possessing structural elements of both pyrrole and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesis of this compound generally involves a multi-step process. Starting with the preparation of the pyrrole derivative, followed by its sulfonation and subsequent coupling with piperidine-4-carboxylic acid. Typical reaction conditions include the use of strong acids for sulfonation and mild bases for the coupling reactions, ensuring the stability of functional groups throughout the process.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistency and efficiency. Raw materials are subjected to strict quality control to maintain the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound is known to undergo various chemical reactions, including:

  • Oxidation: Leading to the formation of sulfonic acids or other oxidized derivatives.

  • Reduction: Which might yield desulfonated products or other reduced forms.

  • Substitution: Particularly electrophilic and nucleophilic substitutions at the pyrrole or piperidine rings.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate or chromium trioxide.

  • Reduction Reagents: Lithium aluminium hydride or hydrogen gas with a suitable catalyst.

  • Substitution Reagents: Halogenating agents, acids, and bases under controlled temperature and pressure conditions.

Major Products: Major products from these reactions include oxidized derivatives, desulfonated compounds, and substituted products maintaining the core structural integrity.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis, helping to construct more complex molecules for various applications.

Biology and Medicine: Investigated for its potential in drug discovery, particularly as a scaffold for developing inhibitors targeting specific enzymes or receptors.

Industry: Applied in the creation of specialized polymers or as a catalyst in certain chemical reactions due to its unique structural properties.

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The sulfonyl group can engage in various interactions, including hydrogen bonding and ionic interactions, influencing molecular targets' activity. The ethoxycarbonyl and carboxylic acid groups add to its reactivity and ability to interact with biological macromolecules, impacting specific pathways and mechanisms within cellular environments.

Comparison with Similar Compounds

  • 4-(sulfonyl)-1,2,5-trimethyl-1H-pyrrole derivatives

  • Piperidine-4-carboxylic acid analogs

Uniqueness: Its dual ring structure and diverse functional groups afford it a distinctive profile in both reactivity and application potential, differentiating it from other compounds in its class.

Remember, chemistry is fascinating and detailed, but there’s no substitute for actually getting into the lab or reading some primary research articles to truly get into the nitty-gritty!

Properties

IUPAC Name

1-(4-ethoxycarbonyl-1,2,5-trimethylpyrrol-3-yl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O6S/c1-5-24-16(21)13-10(2)17(4)11(3)14(13)25(22,23)18-8-6-12(7-9-18)15(19)20/h12H,5-9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAAPMAJAGAYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1S(=O)(=O)N2CCC(CC2)C(=O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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